molecular formula C37H52Br2N2O7 B038215 Bronchodual CAS No. 115112-73-7

Bronchodual

Cat. No. B038215
M. Wt: 796.6 g/mol
InChI Key: WYOWAXDWPIYPNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bronchodual is a combination of two bronchodilators, namely ipratropium bromide and fenoterol hydrobromide. It is used to treat bronchospasm associated with chronic obstructive pulmonary disease (COPD) and asthma. Bronchodual has been widely used in clinical practice due to its potent bronchodilator effect, long duration of action, and low incidence of side effects.

Mechanism Of Action

The two components of Bronchodual, ipratropium bromide and fenoterol hydrobromide, act through different mechanisms to produce a synergistic bronchodilator effect. Ipratropium bromide is an anticholinergic drug that blocks the action of acetylcholine on muscarinic receptors in the airways, leading to relaxation of smooth muscle and bronchodilation. Fenoterol hydrobromide, on the other hand, is a beta-2 adrenergic agonist that stimulates the beta-2 receptors in the airways, leading to relaxation of smooth muscle and bronchodilation.

Biochemical And Physiological Effects

The biochemical and physiological effects of Bronchodual are well-documented. The drug acts on the airway smooth muscle cells to relax them, leading to increased airflow and improved lung function. It also reduces the production of mucus in the airways, which can help to alleviate symptoms such as coughing and wheezing. Additionally, Bronchodual has been shown to reduce the inflammation in the airways, which is a key factor in the development and progression of respiratory diseases.

Advantages And Limitations For Lab Experiments

Bronchodual has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the physiology and pharmacology of the respiratory system. Additionally, its potent bronchodilator effect and long duration of action make it useful for studying the effects of bronchodilation on lung function and respiratory symptoms.
However, there are also some limitations to the use of Bronchodual in lab experiments. For example, the drug may not be suitable for use in certain animal models of respiratory disease, as the effects of the drug may vary depending on the species and strain of the animal. Additionally, the drug may interact with other drugs or experimental conditions, which could complicate the interpretation of the results.

Future Directions

There are several future directions for research on Bronchodual. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of interest is the exploration of new therapeutic applications for Bronchodual, such as in the treatment of other respiratory conditions or in combination with other drugs. Additionally, further research is needed to better understand the mechanisms of action of Bronchodual and its effects on the respiratory system.

Synthesis Methods

The synthesis of Bronchodual involves the reaction of ipratropium bromide and fenoterol hydrobromide. Ipratropium bromide is synthesized by reacting atropine with isopropyl bromide, while fenoterol hydrobromide is synthesized by reacting 3,5-dihydroxybenzyl alcohol with 3-bromo-1-chloropropane. The two compounds are then mixed in a specific ratio to obtain Bronchodual.

Scientific Research Applications

Bronchodual has been extensively researched in the field of respiratory medicine. It has been shown to be effective in the treatment of Bronchodual and asthma, improving lung function and reducing the frequency and severity of exacerbations. Bronchodual has also been studied in the context of exercise-induced bronchoconstriction and bronchospasm associated with other respiratory conditions.

properties

CAS RN

115112-73-7

Product Name

Bronchodual

Molecular Formula

C37H52Br2N2O7

Molecular Weight

796.6 g/mol

IUPAC Name

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrobromide

InChI

InChI=1S/C20H30NO3.C17H21NO4.2BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;2*1H/q+1;;;/p-1

InChI Key

WYOWAXDWPIYPNZ-UHFFFAOYSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-]

synonyms

Berodual
Bronchodual
Duovent
fenoterol - ipratropium
fenoterol, ipratropium drug combination
Iprafen

Origin of Product

United States

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